Methyl 4-ethyl-5-methyl-2-{[(1-phenylethyl)carbamothioyl]amino}thiophene-3-carboxylate
Overview
Description
Methyl 4-ethyl-5-methyl-2-({[(1-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate is an organic compound with a complex structure. It belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-5-methyl-2-{[(1-phenylethyl)carbamothioyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The ethyl and methyl groups can be introduced via alkylation reactions using reagents such as ethyl iodide and methyl iodide.
Attachment of the carbonothioyl group: This step involves the reaction of the thiophene derivative with carbon disulfide and an amine, such as 1-phenylethylamine, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-5-methyl-2-({[(1-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Methyl 4-ethyl-5-methyl-2-({[(1-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-5-methyl-2-{[(1-phenylethyl)carbamothioyl]amino}thiophene-3-carboxylate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-ethyl-5-methyl-2-({[(1-phenylethyl)amino]carbonyl}amino)-3-thiophenecarboxylate: Similar structure but with a carbonyl group instead of a carbonothioyl group.
Ethyl 4-ethyl-5-methyl-2-({[(1-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-ethyl-5-methyl-2-({[(1-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate is unique due to the presence of the carbonothioyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired.
Properties
IUPAC Name |
methyl 4-ethyl-5-methyl-2-(1-phenylethylcarbamothioylamino)thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-5-14-12(3)24-16(15(14)17(21)22-4)20-18(23)19-11(2)13-9-7-6-8-10-13/h6-11H,5H2,1-4H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJZYRIRDGDWSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=S)NC(C)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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